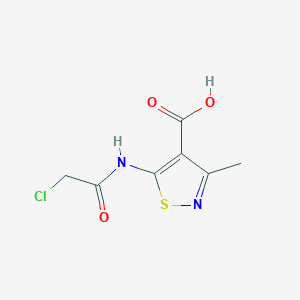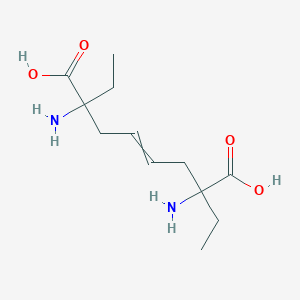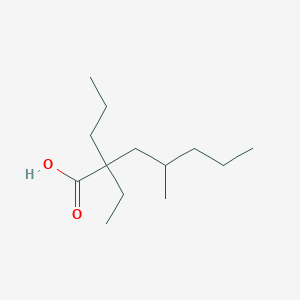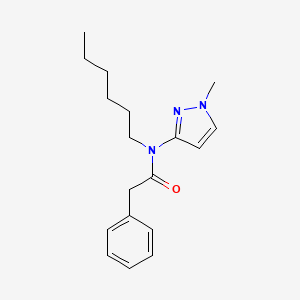![molecular formula C22H16N2O10 B14536123 Bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate CAS No. 62153-81-5](/img/structure/B14536123.png)
Bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate is an organic compound with the molecular formula C18H12N2O6 It is characterized by the presence of two nitrophenoxy groups attached to a benzene ring through methylene linkages, and two carboxylate groups at the para positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate typically involves the reaction of 4-nitrophenol with benzene-1,4-dicarboxylic acid chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of 4-nitrophenol attack the carbonyl carbon of the acid chloride, resulting in the formation of the ester linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.
Hydrolysis: The ester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: Bis[(4-aminophenoxy)methyl] benzene-1,4-dicarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Benzene-1,4-dicarboxylic acid and 4-nitrophenol.
Scientific Research Applications
Bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of Bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis[(4-nitrophenoxy)methyl] benzene-1,3-dicarboxylate: Similar structure but with carboxylate groups at the meta positions.
Bis[(4-nitrophenoxy)methyl] benzene-1,2-dicarboxylate: Similar structure but with carboxylate groups at the ortho positions.
Uniqueness
Bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate is unique due to the specific positioning of the nitrophenoxy and carboxylate groups, which can influence its reactivity and interactions with other molecules. The para positioning of the carboxylate groups can lead to distinct electronic and steric effects compared to the meta and ortho derivatives.
Properties
CAS No. |
62153-81-5 |
|---|---|
Molecular Formula |
C22H16N2O10 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H16N2O10/c25-21(33-13-31-19-9-5-17(6-10-19)23(27)28)15-1-2-16(4-3-15)22(26)34-14-32-20-11-7-18(8-12-20)24(29)30/h1-12H,13-14H2 |
InChI Key |
OJWQNJPILQSFRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCOC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCOC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanone, (4,9-dihydro-2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl-](/img/structure/B14536071.png)
![2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B14536084.png)
![(1,4-Diazepan-1-yl)[4-(methanesulfonyl)phenyl]methanone](/img/structure/B14536091.png)
![Ethyl 2-[3-(3-methylphenyl)acryloyl]benzoate](/img/structure/B14536093.png)
![3-[(Phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14536096.png)
![9-{[2-(Hept-2-YN-1-YL)cyclopent-1-EN-1-YL]oxy}-9-borabicyclo[3.3.1]nonane](/img/structure/B14536100.png)
![2-Ethylhexyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14536105.png)



![1-[(E)-(2-Methylbutan-2-yl)diazenyl]cyclohexan-1-ol](/img/structure/B14536137.png)
![[2-(2-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14536145.png)
![methyl 13-[(2S,5R)-5-methyloxolan-2-yl]tridecanoate](/img/structure/B14536151.png)
